Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
Übersicht
Beschreibung
“Fmoc-N-(tert-butyloxycarbonylmethyl)glycine” is an Fmoc protected glycine derivative . It is useful for proteomics studies and solid phase peptide synthesis techniques . Glycine is the simplest, and least sterically hindered of the amino acids, which confers a high level of flexibility when incorporated into polypeptides .
Molecular Structure Analysis
The molecular formula of “Fmoc-N-(tert-butyloxycarbonylmethyl)glycine” is C23H25NO6 . The molecular weight is 411.45 g/mol .
Chemical Reactions Analysis
“Fmoc-N-(tert-butyloxycarbonylmethyl)glycine” is an Fmoc protected glycine derivative . It is used in proteomics studies and solid phase peptide synthesis techniques . The specific chemical reactions involving this compound are not detailed in the available resources.
Physical And Chemical Properties Analysis
“Fmoc-N-(tert-butyloxycarbonylmethyl)glycine” has a molecular weight of 411.4 g/mol . Its XLogP3-AA is 3.7 . It has one hydrogen bond donor .
Wissenschaftliche Forschungsanwendungen
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine is used in the synthesis of peptide derivatives, as seen in the study of the enhanced stereoselectivity of a Cu(II) complex chiral auxiliary in the synthesis of Fmoc-L-γ-carboxyglutamic acid (Smith, Yap, Kelley, & Schneider, 2011).
It plays a role in the synthesis of a ferrocenyl uracil Peptide Nucleic Acid (PNA) monomer, demonstrating its utility in nucleic acid chemistry (Gasser & Spiccia, 2008).
The compound is also involved in the preparation of Fmoc-L-Lys(Boc)-OH, a key step in simplifying and improving the synthetic method of polypeptides (Yi-nan & Key, 2013).
Another study reports its use in the synthesis of Fmoc-glycine, highlighting the effectiveness of Fmoc-Amox in avoiding detrimental impurities (Kumar et al., 2017).
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine is employed in the synthesis of a Fmoc/Boc pseudoisocytosine monomer for PNA synthesis, demonstrating its versatility in nucleic acid chemistry (Wojciechowski & Hudson, 2008).
The compound is essential in the preparation of N alpha-9-fluorenylmethyloxycarbonylamino-acids with 9-fluorenylmethylchloroformate, contributing to the synthesis of Fmoc-dipeptide (Tessier et al., 2009).
Its application extends to the development of new hydrogels based on agarose/phytagel and peptides, highlighting its potential in biomedical applications (Nita et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)13-24(12-20(25)26)22(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHJLRKZIINJMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441931 | |
Record name | Fmoc-N-(tert-butyloxycarbonylmethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine | |
CAS RN |
141743-16-0 | |
Record name | Fmoc-N-(tert-butyloxycarbonylmethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.